N-Boc-2-(aminomethyl)pyridine

Description

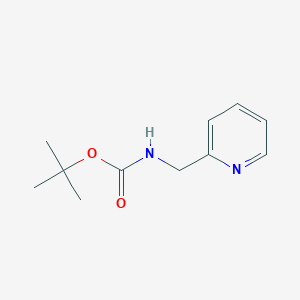

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyridin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWMMAKYQABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476942 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134807-28-6 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminomethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-2-(aminomethyl)pyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Boc-2-(aminomethyl)pyridine stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring for metal coordination and aromatic interactions, coupled with a selectively deprotectable aminomethyl group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, reactivity, and applications, with a focus on empowering researchers and drug development professionals in its effective utilization.

Core Chemical Properties

A fundamental understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and successful application in synthetic protocols.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil or solid | |

| Melting Point | 35-40 °C | N/A |

| Boiling Point | Not readily available | |

| Density | ~1.08 g/cm³ | N/A |

| CAS Number | 134807-28-6 | [2] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. The following provides characteristic spectral data.

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.4 Hz, 1H, Py-H6), 7.67 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.28 (d, J = 7.8 Hz, 1H, Py-H3), 7.18 (ddd, J = 7.5, 4.9, 0.8 Hz, 1H, Py-H5), 5.35 (br s, 1H, NH), 4.42 (d, J = 6.1 Hz, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.9, 155.9, 149.1, 136.7, 122.1, 121.5, 79.5, 46.5, 28.4.

-

Infrared (IR) Spectroscopy (neat): ν (cm⁻¹) 3340 (N-H stretch), 2975 (C-H stretch), 1698 (C=O stretch, Boc), 1593, 1437 (aromatic C=C and C=N stretch).

-

Mass Spectrometry (ESI): m/z 209.1 [M+H]⁺.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional moieties: the Boc-protected amine and the pyridine ring.

The Gateway to Functionality: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, which can be readily and cleanly removed under acidic conditions. This deprotection is the gateway to a vast array of subsequent functionalization reactions.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of this compound.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add trifluoroacetic acid (TFA, 2.0-5.0 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(aminomethyl)pyridine.

Expertise & Experience: The choice of TFA in DCM is a standard and highly effective method for Boc deprotection. The acidic environment protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation and the free amine after decarboxylation of the intermediate carbamic acid.

Building Complexity: N-Alkylation and N-Arylation

Following deprotection, the liberated primary amine of 2-(aminomethyl)pyridine is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions to introduce a diverse range of substituents.

Experimental Workflow for N-Functionalization

Caption: Synthetic pathways from this compound.

Experimental Protocol: Reductive Amination for N-Alkylation

-

To a solution of 2-(aminomethyl)pyridine (1.0 equiv) in methanol or 1,2-dichloroethane (0.1-0.2 M), add the desired aldehyde or ketone (1.0-1.2 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise.

-

Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product into an organic solvent such as DCM or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography if necessary.

Trustworthiness: Reductive amination is a highly reliable and mild method for forming secondary and tertiary amines. NaBH(OAc)₃ is a particularly effective reducing agent for the in situ formed iminium ion, offering excellent chemoselectivity.

Modulating the Core: Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which dictates its reactivity towards aromatic substitution reactions. Electrophilic aromatic substitution (EAS) is generally disfavored and, when forced, occurs at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.

Logical Relationship of Pyridine Ring Reactivity

Caption: Reactivity map of the pyridine nucleus.

Applications in Drug Discovery and Development

The 2-(aminomethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its ability to act as a bidentate ligand, chelating metals through the pyridine and side-chain nitrogens, is a key feature exploited in the design of enzyme inhibitors and catalysts. Derivatives have shown promise as anticancer agents, antivirals, and modulators of central nervous system targets.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store locked up.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

-

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of functional molecules. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its key characteristics, safe handling procedures, and synthetic applications, intended to facilitate its effective use in the pursuit of novel chemical entities.

References

-

Thermo Fisher Scientific. Safety Data Sheet: 3-(Aminomethyl)pyridine. [Link]

-

PubChem. N-Boc-2-aminomethylpyridine. [Link]

-

Beilstein Journal of Organic Chemistry. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

-

ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

-

PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

PubMed Central. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. [Link]

-

ResearchGate. N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]

-

Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

RSC Publishing. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. [Link]

-

YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

-

PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Synlett. C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. [Link]

-

ResearchGate. Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II) acetate. [Link]

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... [Link]

-

ResearchGate. Scheme 4. Proposed mechanism for the direct arylation of substrates 11.. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChemLite. N-boc-2-aminomethylpyridine (C11H16N2O2). [Link]

-

The Hartwig Group - UC Berkeley. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]

-

ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.. [Link]

-

SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

Sources

An In-depth Technical Guide to N-Boc-2-(aminomethyl)pyridine (CAS: 134807-28-6)

This guide provides a comprehensive technical overview of N-Boc-2-(aminomethyl)pyridine, a versatile building block crucial in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding theoretical principles in practical, field-proven methodologies.

Introduction: Strategic Importance in Synthesis

This compound, systematically named tert-butyl (pyridin-2-ylmethyl)carbamate, is a derivative of 2-(aminomethyl)pyridine where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in multi-step syntheses. The Boc group is robust under a wide array of basic and nucleophilic conditions, yet it can be readily cleaved under acidic conditions.[2] This orthogonality allows chemists to perform modifications on other parts of a molecule without unintended reactions at the aminomethyl nitrogen.

The pyridine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its involvement in aromatic interactions make it a key component in designing molecules that bind to biological targets like kinases.[4][5] The combination of the strategic Boc protecting group and the pharmaceutically relevant pyridyl core makes this compound an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and analytical properties of a synthetic building block is a prerequisite for its effective use.

Physical and Chemical Properties

The key identifiers and computed properties for this compound are summarized below. It is important to note that physical properties like boiling point are often predicted and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 134807-28-6 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| IUPAC Name | tert-butyl N-(pyridin-2-ylmethyl)carbamate | [1] |

| Appearance | Colorless Oil | [6] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for both the pyridine ring and the Boc protecting group. The aromatic protons of the pyridine ring appear in the downfield region (δ 7.1-8.6 ppm). The methylene protons (-CH₂-) adjacent to the amine and the pyridine ring are visible as a singlet at approximately δ 4.45 ppm. A broad singlet around δ 5.89 ppm corresponds to the N-H proton of the carbamate. The most prominent and unmistakable signal is a sharp singlet at δ 1.46 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.[6]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the structure with signals for the pyridine ring carbons between δ 121-158 ppm. The quaternary carbon of the Boc group appears around δ 79.3 ppm, while the carbonyl carbon of the carbamate is observed at δ 156.1 ppm. The methyl carbons of the t-butyl group produce a strong signal at δ 28.3 ppm, and the methylene carbon is found at δ 45.7 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹ and an N-H stretching band near 3300-3400 cm⁻¹.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a standard procedure involving the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high reactivity of Boc₂O with primary amines and the clean, gaseous nature of the byproducts, which simplifies purification.

Diagram 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Boc Protection

This protocol is adapted from standard, reliable procedures for the N-Boc protection of primary amines.[1][7]

-

Reagent Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of Boc₂O.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq.) portion-wise or as a solution in the same solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a colorless to pale yellow oil, is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity and Deprotection

The synthetic utility of this compound is defined by the predictable and efficient removal of the Boc group to unmask the primary amine for subsequent reactions.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is most commonly achieved with a strong acid, such as Trifluoroacetic Acid (TFA).[8] The mechanism is a self-validating system: it proceeds via stable intermediates and generates volatile byproducts, ensuring a clean and high-yielding transformation.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to N-Boc-2-(aminomethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and facile cleavage under specific conditions. This guide provides a comprehensive technical overview of N-Boc-2-(aminomethyl)pyridine, a versatile building block that leverages the utility of the Boc protecting group in conjunction with the unique electronic and coordinating properties of the pyridine ring. As a Senior Application Scientist, my aim is to furnish fellow researchers with not only the fundamental data of this compound but also the practical insights necessary for its effective synthesis, handling, and application in the laboratory.

Core Molecular Profile

This compound, systematically named tert-butyl N-(pyridin-2-ylmethyl)carbamate, is a key intermediate in a variety of synthetic pathways. Its molecular structure combines a pyridine ring, a methylene linker, and a Boc-protected amine, creating a molecule with a unique profile of reactivity and utility.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Identifier | Value | Reference(s) |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| CAS Number | 134807-28-6 | [1][2] |

| IUPAC Name | tert-butyl N-(pyridin-2-ylmethyl)carbamate | [1] |

| Appearance | Monoclinic crystals | [3] |

Synonyms: A comprehensive list of synonyms, including this compound and tert-butyl (pyridin-2-ylmethyl)carbamate, is available from chemical databases such as PubChem[1].

Synthesis and Mechanism

The synthesis of this compound is a straightforward yet critical procedure that involves the protection of the primary amine of 2-(aminomethyl)pyridine. The choice of reaction conditions is crucial for achieving a high yield and purity.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound is the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General reaction scheme for the Boc-protection of 2-(aminomethyl)pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-(aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine in dichloromethane.

-

Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research due to the synthetic handles it provides.

Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common feature in many pharmacologically active compounds. The Boc-protected aminomethyl group at the 2-position allows for further elaboration of the molecule, making it a key intermediate in the synthesis of complex drug candidates. The Boc group can be removed under acidic conditions to liberate the free amine, which can then be functionalized through amide bond formation, alkylation, or other amine-specific reactions.

Ligand Synthesis for Catalysis

The nitrogen atom of the pyridine ring in this compound can act as a ligand for various transition metals. This property is exploited in the design and synthesis of novel catalysts for asymmetric synthesis and other catalytic transformations[3]. The aminomethyl side chain, once deprotected, can also be part of a bidentate or polydentate ligand system.

Supramolecular Chemistry

The ability of the pyridine ring to participate in hydrogen bonding and π-stacking interactions makes this compound a useful component in the construction of supramolecular assemblies.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety and to ensure the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

-

Harmful if swallowed[1]

-

Causes skin irritation[1]

-

May cause an allergic skin reaction[1]

-

Causes serious eye irritation[1]

-

May cause respiratory irritation[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Contact: Take measures to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

Storage Guidelines

-

Container: Keep the container tightly closed.

-

Environment: Store in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is not readily consolidated, the expected spectral characteristics can be inferred from the structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene protons adjacent to the amine, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the methylene carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the Boc group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.

Conclusion

This compound is a foundational building block for chemists working in a multitude of disciplines. Its straightforward synthesis, coupled with the versatile reactivity of the pyridine ring and the protected amine, ensures its continued relevance in the pursuit of novel molecules with tailored functions. This guide has provided a detailed overview of its synthesis, properties, applications, and handling, with the goal of empowering researchers to confidently and safely incorporate this valuable compound into their synthetic strategies.

References

-

PubChem. N-Boc-2-aminomethylpyridine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-2-(aminomethyl)pyridine

Abstract

N-Boc-2-(aminomethyl)pyridine is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, which combines a pyridine ring with a Boc-protected aminomethyl group, offers a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process optimization and safety. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource, blending theoretical principles with practical, field-tested insights to ensure reliable and efficient synthesis.

Introduction: Strategic Importance of this compound

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, prized for its stability under a wide array of reaction conditions and its facile removal under moderately acidic environments.[1] The application of this protective strategy to 2-(aminomethyl)pyridine yields a derivative of significant synthetic utility. The pyridine moiety itself is a prevalent feature in numerous biologically active compounds, and the protected primary amine provides a nucleophilic handle that can be unveiled at a strategic point in a synthetic sequence. This allows for selective transformations at other positions of the molecule without interference from the highly reactive amino group.[2]

The primary application of this compound lies in its role as an intermediate for creating more elaborate molecules.[2][3] The Boc group effectively masks the nucleophilicity and basicity of the aminomethyl nitrogen, preventing unwanted side reactions during, for instance, modifications of the pyridine ring.[4] Once the desired chemical manipulations are complete, the Boc group can be cleanly removed to reveal the primary amine for subsequent functionalization, such as amide bond formation or alkylation.

The Chemistry of Synthesis: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1][5] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Boc Protection:

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), in an appropriate organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6][7] The fundamental steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group of 2-(aminomethyl)pyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol, and the release of carbon dioxide. The presence of a base facilitates the deprotonation of the protonated amine intermediate, driving the reaction to completion.[1]

The use of a base is crucial for neutralizing the acidic proton generated on the nitrogen atom during the reaction, thus preventing the protonation of the starting amine, which would render it non-nucleophilic.[1]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 5.00 g | 46.2 mmol | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 g | 50.4 mmol | ≥97% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.7 mL | 55.4 mmol | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | 50 mL | - | - |

| Brine | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (5.00 g, 46.2 mmol) and anhydrous dichloromethane (100 mL). Stir the solution until the amine is fully dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.

-

Addition of Reagents: Slowly add triethylamine (7.7 mL, 55.4 mmol) to the cooled solution. Following this, add di-tert-butyl dicarbonate (11.0 g, 50.4 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is often of sufficient purity for many applications. However, if further purification is required, it can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 208.26 g/mol .[3][9]

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product. Understanding these can aid in optimizing the synthesis and troubleshooting any issues that may arise.

-

Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be employed. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5][7] However, caution should be exercised as DMAP can also promote side reactions.[5]

-

Solvent: Dichloromethane is a good choice due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal. Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be used.[8][10]

-

Temperature Control: Maintaining a low temperature during the addition of Boc anhydride is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, the reaction can be stirred for a longer period or a slight excess of Boc anhydride can be added.

-

Purification Challenges: If the crude product is an oil that is difficult to purify by chromatography, it may be possible to induce crystallization from a suitable solvent system like hexanes or a mixture of ethyl acetate and hexanes.

Safety and Handling

Adherence to proper laboratory safety protocols is paramount during the synthesis of this compound.

-

2-(Aminomethyl)pyridine: This compound is corrosive and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Di-tert-butyl dicarbonate: Boc anhydride is a flammable solid and an irritant.[12][13] It is also moisture-sensitive and should be stored in a cool, dry place.[12] It can be fatal if inhaled.[12]

-

Triethylamine and Dichloromethane: These are volatile and flammable liquids. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[11][12][14]

Conclusion

The synthesis of this compound via the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate is a robust and reliable method that is widely applicable in both academic and industrial research settings. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines will ensure a successful outcome. This versatile building block will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and materials science.

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Caption: Decision-making and logical flow of the synthesis protocol.

References

-

Pipeline and Hazardous Materials Safety Administration. (2009). Material Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12069550, N-Boc-2-aminomethylpyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

5Z.com. (n.d.). synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

Feroci, M., Chiarotto, I., & Inesi, A. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(12), 14339-14353. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

Pope, B. M., Tarbell, D. S., & Yamamoto, Y. (1973). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 53, 63. [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

-

Lee, K. I., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. [Link]

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute.

-

ResearchGate. (n.d.). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. Retrieved from [Link]

- Google Patents. (n.d.). BOC protection method for aminopyridine.

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

-

Sromek, A. W., Kel'in, A. V., & Gevorgyan, V. (2004). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Organic & Biomolecular Chemistry, 2(7), 1049–1051. [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-2-aminomethylpyridine | 134807-28-6 | JFA80728 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 7. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. peptide.com [peptide.com]

A Comprehensive Technical Guide to tert-Butyl N-(pyridin-2-ylmethyl)carbamate

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-Boc-2-(aminomethyl)pyridine in Modern Synthesis

In the landscape of contemporary organic and medicinal chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and facile cleavage under specific conditions. When coupled with a versatile building block like 2-(aminomethyl)pyridine, the resultant compound, known by its IUPAC name tert-butyl N-(pyridin-2-ylmethyl)carbamate , emerges as a critical intermediate. Its utility is particularly pronounced in the construction of pharmaceutical agents and other high-value chemical entities where precise manipulation of amine functionalities is essential. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of this key synthetic intermediate, from its fundamental properties to its practical applications and handling.

Chemical Identity and Nomenclature

The compound commonly referred to as this compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

Table 1: Compound Identification

| Common Name | This compound |

| IUPAC Name | tert-butyl N-(pyridin-2-ylmethyl)carbamate[1] |

| CAS Number | 134807-28-6 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol [1] |

| Synonyms | N-Boc-2-aminomethylpyridine, TERT-BUTYL N-(PYRIDIN-2-YLMETHYL)CARBAMATE, tert-Butyl (pyridin-2-ylmethyl)carbamate, 2-[N-(tert-butoxycarbonyl)aminomethyl]pyridine |

Synthesis and Purification: A Practical Approach

The synthesis of tert-butyl N-(pyridin-2-ylmethyl)carbamate is most commonly achieved through the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.

Synthetic Pathway: Nucleophilic Acyl Substitution

The underlying mechanism of this transformation is a nucleophilic acyl substitution. The primary amine of 2-(aminomethyl)pyridine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxycarbonyl group and carbon dioxide, resulting in the formation of the desired carbamate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct.

Caption: Synthetic route to the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of tert-butyl N-(pyridin-2-ylmethyl)carbamate.

Materials:

-

2-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(aminomethyl)pyridine (1.0 equivalent) in anhydrous DCM or THF, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography.

Purification by Flash Column Chromatography

Purification of the crude product is effectively achieved using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Table 2: Flash Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient |

| Elution Gradient | Start with 100% Hexanes, gradually increasing the proportion of Ethyl Acetate |

| Typical Eluent Ratio for Product | 20-40% Ethyl Acetate in Hexanes |

| Detection | UV light (254 nm) or potassium permanganate stain |

Spectroscopic Characterization: Confirming the Structure

The identity and purity of tert-butyl N-(pyridin-2-ylmethyl)carbamate are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Table 3: ¹H and ¹³C NMR Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 8.52 (d, J = 4.4 Hz, 1H) | δ 157.7 |

| δ 7.65 (td, J = 7.7, 1.8 Hz, 1H) | δ 156.1 |

| δ 7.27 (d, J = 7.8 Hz, 1H) | δ 149.0 |

| δ 7.17 (dd, J = 7.5, 5.0 Hz, 1H) | δ 136.7 |

| δ 5.89 (br s, 1H) | δ 122.1 |

| δ 4.45 (d, J = 5.9 Hz, 2H) | δ 121.6 |

| δ 1.46 (s, 9H) | δ 79.3 |

| δ 45.7 | |

| δ 28.3 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For comparison, the IR spectrum of the closely related tert-butyl carbamate is often referenced.[2]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2930 | Aliphatic C-H | Stretching |

| ~1700 | C=O (Carbamate) | Stretching |

| 1600-1450 | Pyridine Ring | C=C and C=N Stretching |

| ~1160 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For a related compound, tert-butyl carbamate, the mass spectrum is well-documented.[3]

Table 5: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Exact Mass | 208.1212 |

| [M+H]⁺ | 209.1285 |

Applications in Organic Synthesis and Medicinal Chemistry

tert-Butyl N-(pyridin-2-ylmethyl)carbamate is a versatile building block, primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the pyridine ring can participate in various coupling reactions or act as a ligand for metal catalysts.

Role as a Key Intermediate in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. For instance, it has been employed in the development of kinase inhibitors, which are a significant class of therapeutic agents for cancer and inflammatory diseases.[4][5] The pyridine moiety can act as a scaffold for building more elaborate structures, while the protected amine can be deprotected at a later stage to introduce further diversity.

Caption: Applications in drug discovery.

Synthetic Utility: A Versatile Building Block

The Boc-protected amine is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. This stability allows for the selective modification of the pyridine ring through reactions such as lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. Once the desired modifications are in place, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine for further functionalization.

Safety, Handling, and Storage

Table 6: General Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |

| Handling | Use in a well-ventilated area or fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep container tightly closed. |

| First Aid (General) | In case of contact, flush affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. |

Conclusion: A Valuable Tool for the Synthetic Chemist

tert-Butyl N-(pyridin-2-ylmethyl)carbamate is a strategically important and versatile building block in modern organic synthesis. Its well-defined structure, predictable reactivity, and the stability of the Boc protecting group make it an invaluable tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its synthesis, purification, characterization, and safe handling, as outlined in this guide, will empower researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- Boutria, C., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13948280, tert-Butyl (pyridin-3-ylmethyl)carbamate. Retrieved from [Link]

- European Patent Office. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Yin, L., et al. (2008). tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2262.

- Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1118-1190.

- Koch, P., et al. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2222.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11809364, Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Retrieved from [Link]

-

Navya Chem. (n.d.). tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Supporting Information for an unspecified article. (n.d.).

- Supporting Information for an unspecified article. (n.d.).

-

SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

Sources

- 1. tert-Butyl (pyridin-3-ylmethyl)carbamate | C11H16N2O2 | CID 13948280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl carbamate [webbook.nist.gov]

- 3. tert-Butyl carbamate [webbook.nist.gov]

- 4. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

tert-butyl (pyridin-2-ylmethyl)carbamate characterization

An In-depth Technical Guide to the Characterization of tert-butyl (pyridin-2-ylmethyl)carbamate

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is a cornerstone of efficient molecular construction. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and facile cleavage under acidic conditions. This guide focuses on tert-butyl (pyridin-2-ylmethyl)carbamate, a key building block in which the primary amine of 2-(aminomethyl)pyridine is masked by a Boc group. This compound is invaluable for introducing the pyridin-2-ylmethyl moiety in multi-step syntheses, particularly in the development of novel ligands for medicinal chemistry and materials science.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the definitive characterization of this compound. We will move beyond a simple listing of data to explain the causality behind experimental choices, ensuring that every analytical step contributes to a self-validating system of structural confirmation.

Synthesis and Purification: A Prerequisite for Accurate Characterization

The quality of any characterization data is fundamentally dependent on the purity of the sample. The most common and efficient synthesis of tert-butyl (pyridin-2-ylmethyl)carbamate involves the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Causality of Synthesis Choice: This method is preferred due to its high efficiency, mild reaction conditions, and the straightforward nature of the byproducts (t-butanol and CO₂), which are easily removed.

Protocol 1: Purification by Flash Column Chromatography

Trustworthiness: The primary impurities to consider are unreacted 2-(aminomethyl)pyridine (highly polar) and any potential over-alkylation or side-reaction products. Flash chromatography is the definitive method for separating the desired product based on its moderate polarity.

-

Slurry Preparation : After aqueous workup to remove the base and water-soluble byproducts, concentrate the crude product under reduced pressure. Adsorb the resulting oil or residue onto a small amount of silica gel (SiO₂).

-

Column Packing : Prepare a silica gel column using a gradient solvent system. A typical starting point is a hexane/ethyl acetate system.

-

Elution : Load the adsorbed crude product onto the top of the column.

-

Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.

-

Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate). The product will elute as the polarity increases.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

-

Isolation : Combine the pure fractions containing the product and concentrate using a rotary evaporator to yield the final compound as a colorless oil.[1]

Core Characterization Techniques

The following sections detail the essential analytical methods required to confirm the identity and purity of tert-butyl (pyridin-2-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for a full assignment. The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it must fully dissolve the sample without introducing interfering signals.[1]

Data Summary

| Analysis | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 8.52 | d | 1H | Pyridine H-6 |

| 7.65 | td | 1H | Pyridine H-4 | |

| 7.27 | d | 1H | Pyridine H-3 | |

| 7.17 | dd | 1H | Pyridine H-5 | |

| 5.89 | br s | 1H | N-H (Carbamate) | |

| 4.45 | d | 2H | CH₂ (Methylene) | |

| 1.46 | s | 9H | C(CH₃)₃ (tert-Butyl) | |

| ¹³C NMR | 157.65 | - | - | Pyridine C-2 |

| 156.05 | - | - | C=O (Carbamate) | |

| 148.95 | - | - | Pyridine C-6 | |

| 136.66 | - | - | Pyridine C-4 | |

| 122.10 | - | - | Pyridine C-5 | |

| 121.56 | - | - | Pyridine C-3 | |

| 79.29 | - | - | C (CH₃)₃ (tert-Butyl) | |

| 45.68 | - | - | CH₂ (Methylene) | |

| 28.34 | - | - | C(C H₃)₃ (tert-Butyl) | |

| Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[1] |

Protocol 2: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of the purified oil and dissolve it in approximately 0.6 mL of CDCl₃.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry NMR tube.

-

Acquisition : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

Authoritative Interpretation of NMR Data

-

¹H NMR Spectrum :

-

The Aromatic Region (δ 7.1-8.6 ppm) : The four distinct signals integrating to 1H each are characteristic of a 2-substituted pyridine ring. The downfield signal at 8.52 ppm is assigned to the proton at the 6-position, deshielded by the adjacent nitrogen.

-

The Carbamate N-H (δ ~5.9 ppm) : A broad singlet is typical for an N-H proton, with its broadness resulting from quadrupole broadening and potential hydrogen bonding. Its integration confirms the presence of a single proton.

-

The Methylene CH₂ (δ 4.45 ppm) : This signal, integrating to 2H, appears as a doublet due to coupling with the adjacent N-H proton. This confirms the -CH₂-NH- linkage.

-

The tert-Butyl Group (δ 1.46 ppm) : A sharp, strong singlet integrating to 9H is the unmistakable signature of the Boc group's magnetically equivalent methyl protons. Its upfield position is consistent with aliphatic protons.

-

-

¹³C NMR Spectrum :

-

Carbonyl and Pyridine Carbons (δ 121-158 ppm) : Six signals are observed in this region. Five correspond to the pyridine ring carbons, and one at 156.05 ppm is the characteristic signal for the carbamate carbonyl carbon.

-

Quaternary and Methylene Carbons (δ 45-80 ppm) : The signal at 79.29 ppm is the quaternary carbon of the tert-butyl group, while the methylene carbon appears at 45.68 ppm.

-

tert-Butyl Methyl Carbons (δ 28.34 ppm) : A single, strong signal representing the three equivalent methyl groups of the Boc protecting group.

-

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While a specific published spectrum is not available, the expected absorptions provide a robust validation checkpoint.

Expected Characteristic Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3350 | N-H Stretch | Secondary Amine (Carbamate) | Confirms the presence of the N-H bond. |

| ~2975 | C-H Stretch | sp³ C-H (tert-Butyl, CH₂) | Aliphatic C-H stretches. |

| ~1700 | C=O Stretch | Carbamate Carbonyl | Strong, sharp absorption confirming the Boc group. |

| ~1600, ~1470 | C=C, C=N Stretch | Pyridine Ring | Characteristic aromatic ring vibrations. |

| ~1160 | C-O Stretch | Carbamate Ester | Confirms the O-C(CH₃)₃ linkage. |

Protocol 3: Acquiring an IR Spectrum

-

Sample Preparation : As the compound is an oil, a spectrum can be obtained neat. Place a small drop of the oil between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Acquisition : Place the salt plates in the spectrometer and acquire the spectrum.

-

Analysis : Compare the obtained spectrum with the expected absorption bands listed above. The presence of a strong carbonyl peak around 1700 cm⁻¹ and an N-H stretch are primary indicators of a successful synthesis.

Mass Spectrometry (MS)

Expertise: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition.

Expected Mass Spectrometry Data

-

Molecular Formula : C₁₁H₁₆N₂O₂

-

Molecular Weight : 208.26 g/mol

-

Calculated Exact Mass : 208.1212 Da

-

Expected Ionization (ESI+) : [M+H]⁺ = 209.1285

Predicted Fragmentation Pattern

The causality behind the fragmentation is driven by the stability of the resulting fragments. The Boc group is notoriously labile in the mass spectrometer.

-

[M+H]⁺ → [M - C₄H₈ + H]⁺ (m/z 153) : Loss of isobutylene from the protonated parent ion.

-

[M+H]⁺ → [M - Boc + H]⁺ (m/z 109) : Loss of the entire Boc group (100 Da) to give the protonated 2-(aminomethyl)pyridine fragment. This is often a very prominent peak.

-

[M+H]⁺ → [C₅H₄N-CH₂]⁺ (m/z 92) : Formation of the pyridin-2-ylmethyl cation.

Protocol 4: Mass Spectrometry Analysis (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Infuse the sample directly into the electrospray ionization (ESI) source.

-

Acquisition : Acquire the mass spectrum in positive ion mode.

-

Analysis : Look for the protonated molecular ion [M+H]⁺ at m/z 209.1285. If performing HRMS, the observed mass should be within 5 ppm of the calculated exact mass.

Conclusion

The characterization of tert-butyl (pyridin-2-ylmethyl)carbamate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While NMR spectroscopy provides the definitive structural map, IR and mass spectrometry offer rapid and crucial validation of functional groups and molecular weight, respectively. By understanding the "why" behind each technique and expected outcome, from synthesis impurities to fragmentation patterns, researchers can confidently verify the identity and purity of this essential synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- Supporting Information for an article on the synthesis of carbamates. The document provides ¹H and ¹³C NMR data for tert-butyl (pyridin-2-ylmethyl)carbamate.

-

Synthesis of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. ResearchGate. This article describes the synthesis of a related N-substituted pyridyl carbamate, providing context for synthetic procedures. Available at: [Link]

-

tert-Butyl methoxy(2-propynyl)carbamate. MDPI. This document provides detailed IR and MS data for a different Boc-protected amine, serving as a reference for expected spectral features. Available at: [Link]

-

tert-Butyl carbamate. NIST WebBook. This entry provides the gas-phase IR spectrum for the parent tert-butyl carbamate, useful for comparison of key functional group vibrations. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-Boc-2-(aminomethyl)pyridine

Introduction

N-Boc-2-(aminomethyl)pyridine, also known by its IUPAC name tert-butyl N-(pyridin-2-ylmethyl)carbamate, is a valuable bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals, and a Boc-protected amine, which serves as a versatile synthetic handle. This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a critical resource for its handling, characterization, and application. Understanding these properties is paramount for designing robust synthetic routes, developing analytical methods, and predicting the compound's behavior in various experimental settings.

Core Physical Characteristics

The physical state and associated properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) group alongside the polar pyridine ring and the secondary amine linkage results in a unique set of physical characteristics.

Visual and Physical State

At ambient temperature, this compound exists as a colorless oil [1]. This liquid state at room temperature indicates that its melting point is below ambient conditions. The absence of color suggests a lack of extended chromophores that absorb in the visible region of the electromagnetic spectrum.

Melting and Boiling Points: An Analysis

The boiling point of a substance is highly dependent on atmospheric pressure. For this compound, a definitive boiling point at standard pressure has not been reported. It is important to note that compounds of this nature may be susceptible to decomposition at elevated temperatures, often necessitating purification by vacuum distillation.

Solubility Profile: A Key Parameter for Application

The solubility of this compound in various solvents is a critical factor for its use in reactions, purifications, and formulations. The molecule possesses both lipophilic (the Boc group and the pyridine ring) and moderately polar (the carbamate and the pyridine nitrogen) regions, suggesting a broad solubility profile.

While comprehensive quantitative solubility data is not extensively published, based on its structure and liquid state, it is anticipated to be readily soluble in a wide range of common organic solvents. These include, but are not limited to:

-

Chlorinated solvents: Dichloromethane (DCM), Chloroform (CHCl₃)

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Alcohols: Methanol, Ethanol

-

Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Its solubility in nonpolar solvents like hexanes may be more limited. The pyridine nitrogen can be protonated, leading to increased solubility in acidic aqueous solutions.

Table 1: Summary of Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |

| Molecular Weight | 208.26 g/mol | PubChem |

| Appearance | Colorless oil | [1] |

| Melting Point | < 25 °C (inferred from physical state) | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (predicted) | |

| CAS Number | 134807-28-6 | PubChem |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule. The following sections detail the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The reported chemical shifts (in ppm, referenced to TMS in CDCl₃) are as follows[1]:

-

δ 8.52 (s, 1H): This singlet corresponds to the proton on the carbon adjacent to the nitrogen in the pyridine ring (C6-H). Its downfield shift is characteristic of its electron-deficient environment.

-

δ 7.65 (d, J = 8Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring.

-

δ 7.27 (d, J = 4Hz, 1H): This doublet corresponds to the proton at the C3 position of the pyridine ring.

-

δ 7.17 (d, J = 4Hz, 1H): This doublet is attributed to the proton at the C5 position of the pyridine ring.

-

δ 5.89 (bs, 1H): This broad singlet is characteristic of the N-H proton of the carbamate group. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

δ 4.45 (s, 2H): This singlet represents the two protons of the methylene group (-CH₂-) connecting the pyridine ring and the carbamate nitrogen.

-

δ 1.46 (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The reported chemical shifts (in ppm, in CDCl₃) are as follows[1]:

-

δ 157.65, 156.05: These signals correspond to the carbonyl carbon of the Boc group and the C2 carbon of the pyridine ring to which the aminomethyl group is attached.

-

δ 148.95: This resonance is assigned to the C6 carbon of the pyridine ring.

-

δ 136.66: This chemical shift corresponds to the C4 carbon of the pyridine ring.

-

δ 122.10, 121.56: These signals are attributed to the C3 and C5 carbons of the pyridine ring.

-

δ 79.29: This is the characteristic signal for the quaternary carbon of the tert-butyl group.

-

δ 45.68: This resonance corresponds to the methylene carbon (-CH₂-).

-

δ 28.34: This strong signal is characteristic of the three equivalent methyl carbons of the tert-butyl group.

Table 2: Summary of NMR Spectral Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 8.52 (s, 1H) | δ 157.65, 156.05 |

| δ 7.65 (d, J = 8Hz, 1H) | δ 148.95 |

| δ 7.27 (d, J = 4Hz, 1H) | δ 136.66 |

| δ 7.17 (d, J = 4Hz, 1H) | δ 122.10, 121.56 |

| δ 5.89 (bs, 1H) | δ 79.29 |

| δ 4.45 (s, 2H) | δ 45.68 |

| δ 1.46 (s, 9H) | δ 28.34 |

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not provided, the characteristic IR absorptions can be predicted based on its functional groups. These predictions are invaluable for confirming the identity and purity of the compound.

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and Boc groups will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected in the region of 1680-1720 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A moderate to strong absorption from the C-O bond of the carbamate is expected in the 1150-1250 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity of this guide, the following are generalized, yet authoritative, protocols for the experimental determination of the key physical properties discussed.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: Ensure the sample is dry and, if solid, finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Assessment (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Addition: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis: Quantify the concentration of the compound in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

NMR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Shimming and Tuning: Place the NMR tube in the spectrometer and perform shimming and tuning procedures to optimize the magnetic field homogeneity and probe performance.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Conclusion